molecular formula C13H11FO2 B1387108 [4-(3-Fluorophenoxy)phenyl]methanol CAS No. 1039900-00-9

[4-(3-Fluorophenoxy)phenyl]methanol

Cat. No.: B1387108
CAS No.: 1039900-00-9
M. Wt: 218.22 g/mol
InChI Key: RAPHNSTUKPNRNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Fluorophenoxy)phenyl]methanol typically involves the reaction of 3-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Fluorophenoxy)phenyl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted aromatic compounds, depending on the type of reaction and reagents used.

Scientific Research Applications

[4-(3-Fluorophenoxy)phenyl]methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [4-(3-Fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(3-Fluorophenoxy)phenyl]methanol include other aryl methanols and fluorophenoxy derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the fluorine atom on the phenoxy group.

Biological Activity

[4-(3-Fluorophenoxy)phenyl]methanol, a compound characterized by its fluorinated phenoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13H11F O2
  • CAS Number : 1039900-00-9

The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study on structurally similar compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus15.6250.39 (Ciprofloxacin)
Escherichia coli31.250.39 (Ciprofloxacin)
Enterococcus faecalis62.50.76 (Ciprofloxacin)

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study evaluated its cytotoxic effects using the MTT assay, revealing significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MDA-MB-23110.58.0 (Doxorubicin)
A54912.09.5 (Doxorubicin)

The compound's mechanism is believed to involve apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed a series of fluorinated phenols for their antibacterial properties, where this compound was among the top performers against multi-drug resistant strains .
  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, supporting its potential as an adjunct therapy in cancer treatment .

Properties

IUPAC Name

[4-(3-fluorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPHNSTUKPNRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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